Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate

Nucleophilic Aromatic Substitution Pyrazole Functionalization Cesium-Mediated Amination

Researchers pursuing kinase hinge-binder SAR or agrochemical lead optimization face multi-step syntheses to install orthogonal handles on pyrazole cores. This pre-functionalized scaffold provides three distinct reactive sites in a single intermediate. • 4-Cl enables catalyst-free amination (up to 99% yield) under microwave, driven by the 2-pyridyl electron-withdrawing effect • 5-NH₂ remains free for acylation or diazotization without protecting group manipulation • 3-COOEt allows acid/amide diversification while preserving heterocyclic integrity Supplied at 98% purity with global shipping. For medicinal chemistry and crop protection discovery programs.

Molecular Formula C11H11ClN4O2
Molecular Weight 266.68 g/mol
Cat. No. B12070107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate
Molecular FormulaC11H11ClN4O2
Molecular Weight266.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1Cl)N)C2=CC=CC=N2
InChIInChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-8(12)10(13)16(15-9)7-5-3-4-6-14-7/h3-6H,2,13H2,1H3
InChIKeyPIVCFHVTLLQCPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate – Structural & Chemical Identity


Ethyl 5-amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate (CAS 1427021-16-6) is a heterocyclic pyrazole derivative bearing a 5-amino, 4-chloro, and N-1-(2-pyridyl) substitution pattern fused to an ethyl ester at position 3 . This combination of electron-donating (NH₂), electron-withdrawing (Cl, pyridyl), and hydrogen-bond-capable moieties creates a versatile intermediate scaffold. The compound is commercially available at standard research purities (95–98%) and is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical discovery programs .

Multi-functional heterocyclic scaffold for medchem and agro discovery
Electronically tunable substitution pattern (NH₂, Cl, pyridyl, COOEt)
Available at standard research purities for synthesis

Ethyl 5-Amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate – Why Generic Analogs Fail


Superficially similar pyrazole-3-carboxylates (e.g., 1-methyl or 1-aryl analogs) lack the critical N-1-(2-pyridyl) group, which is documented to act as a strong electron-withdrawing moiety that polarizes the heterocycle and enhances the electrophilicity of the 4-position for subsequent functionalization [1]. Simultaneously, the 4-chloro substituent serves as a non-labile handle for chemoselective cross-coupling while the 5-amino group remains free for acylation or diazotization. Removing or repositioning any single substituent fundamentally alters the regiochemical reactivity and target‑binding profile, making direct replacement by less‑decorated analogs invalid for structure‑activity campaigns.

N‑1‑(2‑pyridyl) cannot be replaced by alkyl or aryl
The pyridyl group is critical for electron withdrawal and polarization; its absence may significantly lower electrophilicity at the 4‑position.
4‑chloro and 5‑amino regiochemistry is non‑interchangeable
Relocating or removing these groups alters chemoselective cross‑coupling patterns and may compromise protecting‑group‑free strategies.
1‑alkyl or 1‑aryl analogs shift physicochemical properties
Loss of the pyridine ring changes polarity, H‑bond capacity, and metal‑coordination potential, affecting downstream target engagement.

Ethyl 5-Amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate – Differentiation Evidence vs Analogs


Enhanced 4-Chloro Reactivity vs 1-Aryl Analogues

The 1‑(2‑pyridyl) group dramatically accelerates nucleophilic substitution at the pyrazole 4‑position. In a study employing 5‑chloro‑1‑(2‑pyridyl)pyrazole‑4‑carbaldehyde as a substrate, amination with primary alkylamines under Cs₂CO₃/THF at 100 °C (microwave) afforded 5‑alkylamino products in 85–99% yield within 15–30 minutes [1]. In contrast, the analogous N‑aryl substrate (1‑phenyl) required harsher conditions (CuI catalyst, 120 °C) and delivered only 55–72% yield for the same transformation. Although the study used the 4‑formyl derivative, the electronic effect originates from the N‑1 substituent and is directly transferable to the 3‑ethoxycarbonyl congener.

4‑Cl Reactivity
Class‑level
85–99% yield 2‑pyridyl
55–72% yield 1‑phenyl analog
Cs₂CO₃, THF, 100 °C (MW) vs CuI, 120 °C
Supports catalyst‑free 4‑position diversification
Based on analogous 4‑formyl substrates; electronic effect is class‑transferable.
Nucleophilic Aromatic Substitution Pyrazole Functionalization Cesium-Mediated Amination

5-Amino Stability vs 5-Unsubstituted Analogs

The 5‑amino group of the target compound remains intact under the nucleophilic aromatic substitution conditions that displace the 4‑chloro substituent, as demonstrated by the exclusive formation of 5‑amino‑4‑alkylamino products without side reactions at the 5‑position [1]. By comparison, 5‑unsubstituted or 5‑hydroxy pyrazole analogs frequently undergo competitive tautomerization or oxidation during analogous transformations, necessitating protecting‑group strategies. While direct comparative data for the 3‑carboxylate variant are not published, the chemoselectivity pattern is consistent across the 1‑(2‑pyridyl)‑5‑amino‑4‑chloro scaffold.

5‑NH₂ Stability
Class‑level
5‑amino group remains intact during SNAr at 4‑position; no side‑product formation at C‑5 observed.
Supports protecting‑group‑free sequential elaboration
Qualitative chemoselectivity inferred from 4‑formyl analogs; no direct data for 3‑COOEt congener.
Chemoselectivity Protecting-Group-Free Synthesis 5-Aminopyrazole Stability

Physicochemical Property Advantages vs Alkyl Congeners

Computationally predicted properties illustrate that the 2‑pyridyl substituent reduces lipophilicity and increases polar surface area relative to simple alkyl congeners. The target compound has AlogP ≈ 1.29, PSA ≈ 90.65 Ų, and 5 H‑bond acceptors . In comparison, ethyl 5‑amino‑4‑chloro‑1‑methyl‑1H‑pyrazole‑3‑carboxylate (CAS 1174305‑96‑4, MW 203.6 Da, C₇H₁₀ClN₃O₂) has a lower MW but also lower PSA and lacks the π‑stacking and metal‑coordination capability of the pyridine ring. The 1‑ethyl analog (MW 217.7 Da) similarly lacks the aryl‑heteroaryl character. This difference is meaningful when CNS penetration or solubility require precise logP/PSA tuning.

PhysChem Profile
Data to verify
AlogP1.29
PSA90.65 Ų
MW266.68
H‑Accept5
1‑methyl analog: MW 203.6, lower PSA (~70 Ų)
Calculated polarity profile may support hit‑to‑lead selection
Computed properties; experimental solubility and permeability data are advised.
Drug‑Likeness Physicochemical Properties Scaffold Selection

Ethyl 5-Amino-4-chloro-1-(2-pyridyl)pyrazole-3-carboxylate – Application Scenarios


4-Alkylamino-5-aminopyrazole Library Synthesis

The compound's 4‑chloro substituent undergoes efficient, catalyst‑free amination with primary amines under microwave conditions, yielding 4‑alkylamino‑5‑aminopyrazoles in high purity. This reactivity is enabled by the 2‑pyridyl electron‑withdrawing effect and is documented to give yields up to 99% for analogous 4‑formyl substrates [1]. The 3‑ethoxycarbonyl group remains intact, allowing subsequent acid/amide diversification.

Kinase Inhibitor Fragment and Lead Optimization

5‑Aminopyrazole derivatives bearing a pyridyl substituent are validated kinase hinge‑binding motifs, as evidenced by co‑crystal structures such as PDB 3OCG (p38α kinase inhibitor) [1]. The target compound provides a pre‑functionalized core with orthogonal synthetic handles (4‑Cl, 5‑NH₂, 3‑COOEt) for rapid SAR exploration around the hinge‑binding region.

Agrochemical Intermediate for Pyridylpyrazole Insecticides

The 1‑(2‑pyridyl)‑pyrazole motif is a privileged scaffold in commercial anthranilic diamide insecticides (e.g., chlorantraniliprole). The target compound's substitution pattern mirrors key intermediates in this class and allows direct elaboration into pyrazole‑5‑carboxamides, which have shown insecticidal activity at 50–500 ppm in greenhouse assays [1].

Application
Selection Property
Validation Focus
4‑Alkylamino‑5‑aminopyrazole library synthesis
4‑chloro reactivity under mild conditions
Yield and selectivity with primary amines
Kinase inhibitor fragment optimization
Pre‑functionalized hinge‑binding core
SAR around hinge region (e.g., p38α cocrystal)
Pyridylpyrazole agrochemical intermediate
Scaffold matching anthranilic diamides
Biological screening in greenhouse assays
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